molecular formula C7H12N2O B1442058 1-Cyclopropylpiperazin-2-one CAS No. 907972-23-0

1-Cyclopropylpiperazin-2-one

Cat. No. B1442058
M. Wt: 140.18 g/mol
InChI Key: YXPXCDLNZHHGNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Cyclopropylpiperazin-2-one involves a four-step reaction sequence which includes chlorination, oxidation, substitution, and cyclization . The reaction mechanism was studied, and the previously elusive epoxy lactone intermediate was identified by HRMS .


Molecular Structure Analysis

The molecular structure of 1-Cyclopropylpiperazin-2-one is represented by the InChI code 1S/C7H12N2O/c10-7-5-8-3-4-9 (7)6-1-2-6/h6,8H,1-5H2 . The molecular weight is 140.19 .


Chemical Reactions Analysis

The chemical reactions involving 1-Cyclopropylpiperazin-2-one are complex and involve multiple steps. For instance, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization has been developed from commercial aldehydes, (phenylsulfonyl)acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines .


Physical And Chemical Properties Analysis

1-Cyclopropylpiperazin-2-one is a liquid at room temperature . The compound is insoluble in water and soluble in nonpolar solvents.

Scientific Research Applications

Neuroprotective Properties

1-Cyclopropylpiperazin-2-one derivatives have been explored for their potential in treating neurological conditions. For example, 1-Aminocyclopropanecarboxylic acid, a related compound, has shown effectiveness in blocking convulsions induced by N-methyl-D-aspartate, suggesting potential use in treating neuropathologies associated with excessive activation of N-methyl-D-aspartate receptor coupled cation channels (Skolnick et al., 1989).

Structural and Analytical Studies

The crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, a derivative of 1-Cyclopropylpiperazin-2-one, has been determined. This research contributes to the understanding of the molecular conformation and properties of this class of compounds, which is important for their development in various scientific applications (Ozbey et al., 2001).

Development of Immunoassays

1-Cyclopropylpiperazin-2-one derivatives have been used in the development of specific immunoassays. For example, a monoclonal antibody for Enrofloxacin, a compound containing a 1-cyclopropylpiperazin-2-one moiety, was developed for detecting its presence in foods of animal origin. This demonstrates its application in food safety and quality control (Tochi et al., 2016).

Inhibitors for Cancer Therapy

Compounds like 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one, which is structurally related to 1-Cyclopropylpiperazin-2-one, have been studied as inhibitors of poly(ADP-ribose) polymerase. This research indicates potential applications in treating BRCA1- and BRCA2-defective cancers, highlighting its role in oncology (Menear et al., 2008).

Safety And Hazards

The safety information for 1-Cyclopropylpiperazin-2-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

1-cyclopropylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-5-8-3-4-9(7)6-1-2-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPXCDLNZHHGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696764
Record name 1-Cyclopropylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropylpiperazin-2-one

CAS RN

907972-23-0
Record name 1-Cyclopropylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropylpiperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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